molecular formula C14H15N3 B194701 1-Isobutyl-1H-imidazo[4,5-c]quinoline CAS No. 99010-24-9

1-Isobutyl-1H-imidazo[4,5-c]quinoline

Cat. No. B194701
CAS RN: 99010-24-9
M. Wt: 225.29 g/mol
InChI Key: CXYOCSTZCULCAE-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-imidazo[4,5-c]quinoline is a chemical compound with the molecular formula C14H15N3. It is also known by other names such as Desamino Imiquimod and 1-(2-methylpropyl)imidazo[4,5-c]quinoline . The molecular weight of this compound is 225.29 g/mol .


Synthesis Analysis

The synthesis of 1-Isobutyl-1H-imidazo[4,5-c]quinoline and its derivatives has been a subject of research. For instance, a study discovered a series of imidazo[4,5-c]quinoline derivatives that potently and simultaneously inhibited two primary proinflammatory signaling pathways JAK/STAT and NF-κB .


Molecular Structure Analysis

The 1H-imidazo[4,5-c]quinoline ring system in 1-Isobutyl-1H-imidazo[4,5-c]quinoline is essentially planar . The C-N-C-C torsion angles formed between this ring system and the isobutyl unit are -99.77 (16) and 79.71 (17)° .


Chemical Reactions Analysis

1-Isobutyl-1H-imidazo[4,5-c]quinoline has been found to inhibit multiple proinflammatory signaling pathways, including JAK/STAT and NF-κB . This suggests that it may have potential applications in the treatment of conditions characterized by inflammation.


Physical And Chemical Properties Analysis

1-Isobutyl-1H-imidazo[4,5-c]quinoline has a molecular weight of 225.29 g/mol. Its molecular formula is C14H15N3 . The compound is solid at room temperature .

Scientific Research Applications

  • Crystal Structure Analysis : The crystal structure of certain derivatives, like 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline, reveals their planar nature and specific torsion angles, which can be crucial for understanding their reactivity and interaction with other molecules (Fun et al., 2011).

  • Pharmaceutical Quality Control : These compounds are identified as impurities in pharmaceutical products like imiquimod, an immune response modifier used to treat certain skin diseases. High-performance liquid chromatography methods are developed to quantify these impurities in drug production (Patrudu, 2020).

  • Anticancer Activity : Derivatives, such as those synthesized from EAPB0203, a structurally similar compound to imiquimod, have shown antiproliferative effects against various cancer cell lines. This indicates their potential as anticancer agents (Kaneko et al., 2020).

  • Chemical Synthesis : Various studies focus on the synthesis of these compounds and their derivatives, indicating their importance in medicinal chemistry and drug development. For example, research on the synthesis of 1-{4-((1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino)phenyl}ethanone provides insights into new methods of creating imiquimod derivatives (Viveka et al., 2012).

  • PI3K/PKB-Pathway Inhibition : Imidazo[4,5-c]quinoline derivatives have been found to be effective modulators of the phosphatidylinositol 3-kinase/protein kinase B (PI3K/PKB) pathway, leading to clinical development candidates for treating various diseases (Stauffer et al., 2008).

  • Antimicrobial and Anticancer Properties : Certain derivatives have shown promising results as antibacterial and anticancer agents, supporting the continuous exploration of this chemical framework in developing new therapeutic agents (Kayarmar et al., 2014).

  • Interferon Production Induction : Some 1H-imidazo-[4,5-c]quinolines are found to induce the production of cytokines, especially interferon (IFN), which is significant in developing treatments for viral infections and certain skin cancers (Gerster et al., 2005).

Future Directions

The discovery of the anti-inflammatory potential of 1-Isobutyl-1H-imidazo[4,5-c]quinoline and its derivatives suggests promising future directions for research. These compounds could potentially be developed into effective treatments for inflammatory bowel disease (IBD) and other conditions characterized by inflammation .

properties

IUPAC Name

1-(2-methylpropyl)imidazo[4,5-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10(2)8-17-9-16-13-7-15-12-6-4-3-5-11(12)14(13)17/h3-7,9-10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYOCSTZCULCAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465455
Record name 1-Isobutyl-1H-imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isobutyl-1H-imidazo[4,5-c]quinoline

CAS RN

99010-24-9
Record name Deaminoimiquimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099010249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isobutyl-1H-imidazo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEAMINOIMIQUIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLE3AF1XOT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Amino-4-isobutyl amino quinoline (215 gm, 1.0 mole) was dissolved in formic acid (1000 ml) and further refluxed the reaction mass to 110-115° C. Reflux was maintained for 8-10 hrs. After completion of reaction excess formic acid was removed under reduced pressure and 3.5 L of water was added to the concentrated mass. This diluted mass was then basified with 30% NaOH to pH (10 to 11) at 20° C. The reaction mass was further cooled to 10° C. and stirred for further 3 hrs to obtain solid. The solid was filtered, washed with water and dried to get the title compound (221 gm, 98%) as a white solid.
Name
3-Amino-4-isobutyl amino quinoline
Quantity
215 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
WS Loh, HK Fun, R Kayarmar, S Viveka… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C14H17N5, the 1H-imidazo[4,5-c]quinoline ring system is essentially planar, with a maximum deviation of 0.0325 (7) Å. In the crystal, a pair of intermolecular N—H…
Number of citations: 4 scripts.iucr.org
KNC Prathap, R Kayarmar, S Naveen… - Journal of Applicable …, 2017 - uomphysics.net
The compound (1E)-1-phenylethanone (1-isobutyl-1H-imidazo [4, 5-c] quinoline-4-yl) hydrazone was synthesized by condensation of 4-hydrazino-1-isobutyl-1H-imidazo [4, 5-c] …
Number of citations: 2 uomphysics.net
WS Loh, HK Fun, R Kayarmar, S Viveka… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C21H20ClN5·H2O, the 1H-imidazo[4,5-c]quinoline ring is approximately planar, with a maximum deviation of 0.0795 (7) Å, and it forms a dihedral angle of 7.65 (3) …
Number of citations: 8 scripts.iucr.org
R Kayarmar, GK Nagaraja, M Bhat, P Naik… - Medicinal Chemistry …, 2014 - Springer
In search of new and efficient antimicrobial and anticancer agents based on the imidazoquinoline structural framework, a series of novel 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-…
Number of citations: 9 link.springer.com
TB Patrudu - International Journal of Green Pharmacy (IJGP), 2020 - greenpharmacy.info
Aim: A simple, selective, precise, and inexpensive reversed-phase high-performance liquid chromatography method has been developed and validated for the determination of …
Number of citations: 3 greenpharmacy.info
HK Fun, WS Loh, R Kayarmar… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C15H17N3O, the 1H-imidazo[4,5-c]quinoline ring system is approximately planar, with a maximum deviation of 0.036 (1) Å. The C—N—C—C torsion angles …
Number of citations: 11 scripts.iucr.org
GK Nagaraja - Molbank, 2012 - core.ac.uk
The title compound (3) is synthesized by the nucleophilic substitution of 4-chloro-1-isobutyl-1H-imidazo [4, 5-c] quinoline 2 with 4-amino acetophenone in n-butanol. Newly prepared …
Number of citations: 0 core.ac.uk
R Kayarmar, GK Nagaraja, P Naik… - Journal of Saudi …, 2017 - Elsevier
A new series of N-substituted azetidinones (9a–h) synthesized by condensation of 4-arylidene hydrazino 1-isobutyl-1H-imidazo[4,5-c]quinolines (8a–h) with chloroacetyl chloride …
Number of citations: 24 www.sciencedirect.com
D Kaneko, M Ninomiya, R Yoshikawa, Y Ono… - Bioorganic …, 2020 - Elsevier
Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine) is efficacious in topical therapy for certain types of skin cancers. Structurally similar EAPB0203 (N-methyl-1-(2-phenethyl)…
Number of citations: 16 www.sciencedirect.com
JR Hunt - 2018 - kuscholarworks.ku.edu
The 1H-Imidazo-[4,5-c]quinolines are a class of compounds that are agonists towards Toll-like receptor 7 and 8 (TLR7/8). For example, Imiquimod and Resiquimod have been shown to …
Number of citations: 2 kuscholarworks.ku.edu

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